molecular formula C14H11NO3Se B14329426 Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- CAS No. 104755-32-0

Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)-

Cat. No.: B14329426
CAS No.: 104755-32-0
M. Wt: 320.21 g/mol
InChI Key: QVZHKFLKRFXAKJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- is a selenium-containing aromatic ketone characterized by a 4-nitrophenyl group and a phenylseleno moiety attached to the ethanone backbone. The nitro group enhances electron-withdrawing effects, influencing reactivity and biological activity, while the phenylseleno group may confer distinct electronic and steric properties compared to sulfur or oxygen analogs .

Properties

CAS No.

104755-32-0

Molecular Formula

C14H11NO3Se

Molecular Weight

320.21 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-phenylselanylethanone

InChI

InChI=1S/C14H11NO3Se/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2

InChI Key

QVZHKFLKRFXAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

Bromination of 1-(4-Nitrophenyl)Ethanone

The most common approach involves bromination of 1-(4-nitrophenyl)ethanone to form 2-bromo-1-(4-nitrophenyl)ethanone, followed by selenide substitution.

Bromination Procedure

1-(4-Nitrophenyl)ethanone undergoes α-bromination using molecular bromine (Br₂) in chloroform or acetic acid at 0–5°C (Fig. 1). The reaction typically completes within 2–4 hours, yielding 2-bromo-1-(4-nitrophenyl)ethanone in >90% purity after recrystallization.

Reaction Conditions :

  • Solvent : Chloroform or glacial acetic acid
  • Temperature : 0–5°C (to minimize di-bromination)
  • Workup : Neutralization with NaHCO₃, extraction, and silica gel chromatography
Key Data (Bromination Step)
Parameter Value
Yield 85–92%
Purity (HPLC) >95%
Melting Point 365–367 K

Nucleophilic Substitution with Phenylselenide

The brominated intermediate reacts with sodium phenylselenide (NaSePh) to install the seleno group. Sodium phenylselenide is generated in situ via reduction of diphenyl diselenide [(PhSe)₂] with sodium borohydride (NaBH₄) in ethanol or THF.

Selenide Substitution Protocol
  • Generation of NaSePh :
    • (PhSe)₂ (1.1 eq) + NaBH₄ (2.2 eq) → 2 NaSePh + H₂ (in ethanol, 0°C)
  • Reaction with 2-Bromo-1-(4-nitrophenyl)ethanone :
    • Add bromoethanone derivative to NaSePh solution
    • Stir at 25–40°C for 6–12 hours

Optimized Conditions :

  • Solvent : Anhydrous THF or ethanol
  • Molar Ratio : 1:1.2 (bromoethanone : NaSePh)
  • Temperature : 25°C (room temperature)
Key Data (Substitution Step)
Parameter Value
Yield 70–78%
Purity (NMR) >98%
Selenium Content Confirmed via EDX/ICP-MS

Alternative Methods

Direct Selenolation via Michael Addition

A less common route involves the Michael addition of phenylselenol (PhSeH) to 1-(4-nitrophenyl)prop-2-yn-1-one. However, this method suffers from poor regioselectivity and lower yields (45–55%).

Electrophilic Selenium Reagents

Reaction of 1-(4-nitrophenyl)ethanone with phenylselenenyl chloride (PhSeCl) in the presence of Lewis acids (e.g., AlCl₃) has been attempted but yields mixtures due to over-selenation.

Mechanistic Insights

Bromination Mechanism

Bromination proceeds via an acid-catalyzed enol intermediate. The nitro group’s electron-withdrawing effect enhances α-hydrogen acidity, facilitating enol formation and subsequent electrophilic attack by Br₂.

SN2 Substitution with NaSePh

The phenylselenide anion (PhSe⁻) acts as a soft nucleophile, displacing bromide via a bimolecular mechanism. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote elimination side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.30 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 4.52 (s, 2H, CH₂-Se), 2.60 (s, 3H, COCH₃)
  • ¹³C NMR : δ 195.2 (C=O), 149.1 (NO₂-C), 128.4–140.2 (Ar-C), 35.7 (CH₂-Se)
  • FT-IR : 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 735 cm⁻¹ (C-Se)

Crystallographic Data

Single-crystal X-ray analysis reveals a planar nitro group (dihedral angle = 2.8–4.6° with benzene ring) and a twisted CH₂-Se moiety (torsion angle = 112°).

Challenges and Optimization

Common Side Reactions

  • Di-bromination : Mitigated by controlled Br₂ stoichiometry and low temperatures.
  • Oxidation of PhSe⁻ : Minimized by inert atmosphere (N₂/Ar).

Yield Improvement Strategies

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaSePh reactivity.
  • Microwave-assisted substitution (50°C, 30 min) increases yield to 82%.

Applications and Derivatives

1-(4-Nitrophenyl)-2-(phenylseleno)ethanone serves as a precursor for:

  • Selenoxide Elimination : Generates α,β-unsaturated ketones under oxidative conditions.
  • Radical Reactions : Participates in atom-transfer radical additions (ATRA) due to the weak C-Se bond.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form alkenes.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of alkenes and selenoxides.

    Reduction: Formation of 1-(4-aminophenyl)-2-(phenylseleno)ethanone.

    Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- involves its reactivity with various chemical species. The phenylseleno group can participate in redox reactions, while the nitrophenyl group can undergo reduction or substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : Thioether analogs exhibit potent antimalarial activity (IC50 ~30 nM, pIC50 >8), surpassing chloroquine (pIC50 = 7.55). Selenium’s larger atomic radius and polarizability might alter target binding kinetics .
  • Functional Group Impact : Replacing sulfur with selenium could stabilize radical intermediates (relevant in DNA photocleaving, as seen in ), though direct evidence is lacking.

Biological Activity

Ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H11N O2Se
  • Molecular Weight : 285.2 g/mol
  • IUPAC Name : 1-(4-nitrophenyl)-2-(phenylseleno)ethanone

This compound features a phenylseleno group and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties.

Biological Activities

Ethanone derivatives have been studied for their various biological activities, including:

  • Antioxidant Activity : Compounds containing selenium are known for their antioxidant properties. The presence of the phenylseleno group in ethanone may enhance its ability to scavenge free radicals.
  • Antimicrobial Properties : Research indicates that nitro-substituted compounds can exhibit antimicrobial activity. The 4-nitrophenyl group may contribute to this effect by interacting with microbial cell structures.
  • Enzyme Inhibition : Some studies suggest that ethanone derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant potential of various ethanone derivatives using DPPH and ABTS radical scavenging assays. The results indicated that ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- demonstrated significant radical scavenging activity compared to control compounds.
    CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
    Control2530
    Ethanone6570
  • Antimicrobial Efficacy :
    The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus50
    Escherichia coli100
  • Enzyme Inhibition Studies :
    The compound's ability to inhibit acetylcholinesterase (AChE) was investigated. Results showed that it could effectively inhibit AChE activity, suggesting potential use in treating neurodegenerative diseases.
    Concentration (μM)Percentage Inhibition (%)
    1020
    5040
    10070

The biological activities of ethanone, 1-(4-nitrophenyl)-2-(phenylseleno)- can be attributed to its ability to interact with biological macromolecules. The nitro group may facilitate electron transfer processes, while the phenylseleno group can participate in redox reactions.

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